N-Benzyl-2-bromo-N-methylpyridin-3-amine
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Overview
Description
N-Benzyl-2-bromo-N-methylpyridin-3-amine is a chemical compound with the molecular formula C₁₃H₁₃BrN₂ It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-bromo-N-methylpyridin-3-amine typically involves the bromination of N-Benzyl-N-methylpyridin-3-amine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-bromo-N-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form this compound N-oxide.
Reduction Reactions: The bromine atom can be reduced to form N-Benzyl-N-methylpyridin-3-amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include N-Benzyl-2-azido-N-methylpyridin-3-amine, N-Benzyl-2-thiocyanato-N-methylpyridin-3-amine, and various N-substituted derivatives.
Oxidation Reactions: The major product is this compound N-oxide.
Reduction Reactions: The major product is N-Benzyl-N-methylpyridin-3-amine.
Scientific Research Applications
N-Benzyl-2-bromo-N-methylpyridin-3-amine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-Benzyl-2-bromo-N-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-5-bromo-N-methylpyridin-2-amine
- N-Benzyl-2-chloro-N-methylpyridin-3-amine
- N-Benzyl-2-iodo-N-methylpyridin-3-amine
Uniqueness
N-Benzyl-2-bromo-N-methylpyridin-3-amine is unique due to the position of the bromine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules. Compared to its chloro and iodo analogs, the bromine derivative may exhibit different reactivity patterns and binding properties due to the size and electronegativity of the bromine atom.
Properties
Molecular Formula |
C13H13BrN2 |
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Molecular Weight |
277.16 g/mol |
IUPAC Name |
N-benzyl-2-bromo-N-methylpyridin-3-amine |
InChI |
InChI=1S/C13H13BrN2/c1-16(10-11-6-3-2-4-7-11)12-8-5-9-15-13(12)14/h2-9H,10H2,1H3 |
InChI Key |
ITXMJMBZLKLVBL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(N=CC=C2)Br |
Origin of Product |
United States |
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